1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
-
Formation of the Quinazoline Core:
- Starting with an anthranilic acid derivative, the quinazoline core is formed through cyclization reactions.
- Common reagents include acetic anhydride and ammonium acetate under reflux conditions.
-
Substitution Reactions:
- The introduction of the butan-2-ylamino group is achieved through nucleophilic substitution reactions.
- Reagents such as butan-2-ylamine and appropriate catalysts are used.
-
Addition of Functional Groups:
- The 2-chlorobenzyl and 4-methylphenyl groups are introduced via Friedel-Crafts alkylation reactions.
- Catalysts like aluminum chloride (AlCl₃) are employed under controlled temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
- Scaling up the reactions in large reactors.
- Using continuous flow chemistry to enhance reaction efficiency.
- Implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H₂) and palladium on carbon (Pd/C) can convert certain functional groups to their corresponding reduced forms.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions:
- Oxidizing agents: KMnO₄, CrO₃
- Reducing agents: H₂/Pd-C, sodium borohydride (NaBH₄)
- Substitution reagents: NBS, aluminum chloride (AlCl₃)
Major Products:
- Quinazoline N-oxides from oxidation.
- Reduced quinazoline derivatives from reduction.
- Halogenated quinazoline derivatives from substitution.
Scientific Research Applications
1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its antibacterial and anti-inflammatory properties.
Drug Development: Researchers are examining its potential as a lead compound for developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as tyrosine kinases in cancer cells.
Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used in cancer therapy, also targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Properties
Molecular Formula |
C29H29ClN4O4 |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
1-[2-(butan-2-ylamino)-2-oxoethyl]-N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H29ClN4O4/c1-4-19(3)32-26(35)17-33-25-15-20(27(36)31-16-21-7-5-6-8-24(21)30)11-14-23(25)28(37)34(29(33)38)22-12-9-18(2)10-13-22/h5-15,19H,4,16-17H2,1-3H3,(H,31,36)(H,32,35) |
InChI Key |
BIMFZBOQYFYKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.